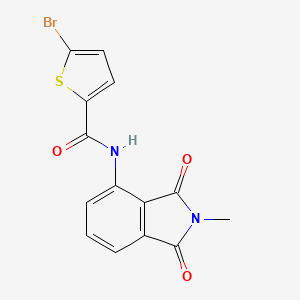

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide" is not directly described in the provided papers. However, the papers do discuss related compounds with structural similarities. For instance, the first paper examines a derivative of 2-thioxoimidazolidin-4-one, which shares a thiophene moiety with the compound . The second paper discusses thieno[3,2-b]thiophene-2-carboxylic acid derivatives, which are structurally related to thiophene carboxamide systems . These compounds are of interest due to their potential biological activities and their interactions with biological receptors such as GPR35.

Synthesis Analysis

Neither of the provided papers details the synthesis of "this compound". However, the synthesis of related compounds typically involves multi-step organic reactions, starting from basic thiophene derivatives and incorporating various functional groups through reactions such as amide bond formation, bromination, and cyclization .

Molecular Structure Analysis

The first paper provides an in-depth analysis of the molecular structure of a 2-thioxoimidazolidin-4-one derivative using X-ray crystallography . The molecule consists of a 2-thiohydantoin ring substituted at the N3-position by a thiophene-carboxamide system, which is relevant to the structure of the compound . The paper also discusses the rotational disorder within the thiophene ring, which could be a consideration for the compound of interest.

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving "this compound". However, the chemical reactivity of such compounds can be inferred based on the functional groups present. The bromo substituent may participate in further substitution reactions, while the amide linkage could be involved in hydrolysis under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, properties such as solubility, melting point, and stability can be predicted based on the known behaviors of similar compounds. For example, the presence of a bromine atom and an amide group suggests that the compound may have moderate solubility in polar solvents and exhibit typical amide hydrogen bonding in the solid state .

Wissenschaftliche Forschungsanwendungen

Synthesis and Photostabilization

The synthesis of thiophene derivatives, including structures similar to "5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide," has been explored for applications such as photostabilizers for poly(vinyl chloride) (PVC). These materials are shown to significantly reduce the level of photodegradation in PVC films, highlighting their potential as additives for enhancing material stability against UV radiation damage (Balakit et al., 2015).

Functionalized Thiophene-Based Amides

Research into the synthesis of functionalized thiophene-based pyrazole amides via various catalytic approaches has revealed their structural features through computational applications and identified nonlinear optical properties. This highlights their potential in materials science, particularly in the development of compounds with specific electronic and optical characteristics (Kanwal et al., 2022).

Antiepileptic Activity of Phthalimide Derivatives

The synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, related to the core structure of interest, has been studied for antiepileptic activity. This research underscores the therapeutic potential of such compounds, demonstrating significant efficacy in seizure threshold models, and providing a foundation for further investigation into their mechanisms of action and potential clinical applications (Asadollahi et al., 2019).

Antimicrobial Applications

A study on the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, which are structurally related to the compound , has shown these compounds to possess antimicrobial properties. This suggests their potential use in developing new antimicrobial agents, highlighting the broad applicability of thiophene derivatives in addressing microbial resistance issues (Benneche et al., 2011).

Wirkmechanismus

References:

- Ou-Ichen, Z., Boussetta, A., Ouchetto, K., Hafid, A., Khouili, M., & Ouchetto, H. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1,3-diones heterocycles: a systematic literature review. Journal of the Iranian Chemical Society, 21(4), 1453–1493

- Sigma-Aldrich. (n.d.). 2-Bromothiophene

- ChemicalBook. (2024). 2-溴-5-甲基噻吩

- Fazal, S., & Haq, I. U. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 41

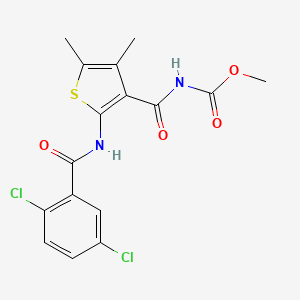

!Compound Structure

Image: Chemical structure of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide.

Eigenschaften

IUPAC Name |

5-bromo-N-(2-methyl-1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O3S/c1-17-13(19)7-3-2-4-8(11(7)14(17)20)16-12(18)9-5-6-10(15)21-9/h2-6H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRIWVSGZSFTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)